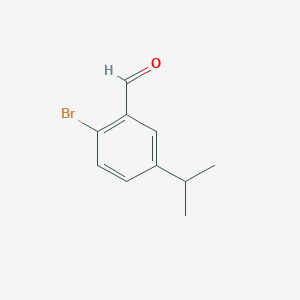
2-Bromo-5-(propan-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an isopropyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(propan-2-yl)benzaldehyde typically involves the bromination of 5-(propan-2-yl)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: 2-Bromo-5-(propan-2-yl)benzoic acid.
Reduction: 2-Bromo-5-(propan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-5-(propan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(propan-2-yl)benzaldehyde depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the aromatic ring. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar structure with a fluorine atom instead of an isopropyl group.
2-Bromo-5-methylbenzaldehyde: Similar structure with a methyl group instead of an isopropyl group.
2-Bromo-5-chlorobenzaldehyde: Similar structure with a chlorine atom instead of an isopropyl group.
Uniqueness
2-Bromo-5-(propan-2-yl)benzaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and products compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
2-bromo-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3 |
Clave InChI |
MXNKPUSNGVUGLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


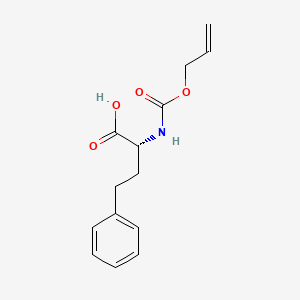
![Methyl 3-[(2-Hydroxyethyl)amino]propanoate](/img/structure/B13504136.png)
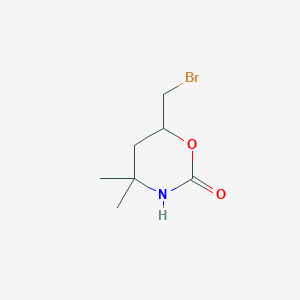
![1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504143.png)

![1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13504155.png)
![3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13504160.png)

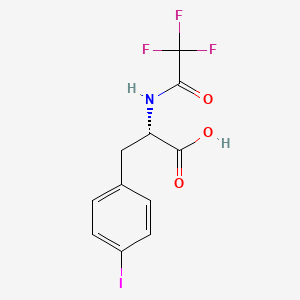
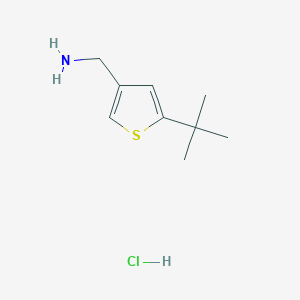
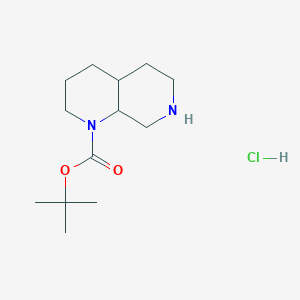
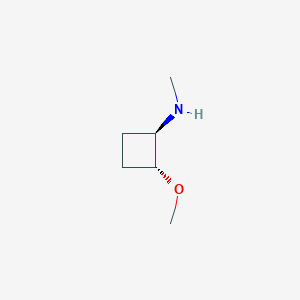
![tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13504199.png)

